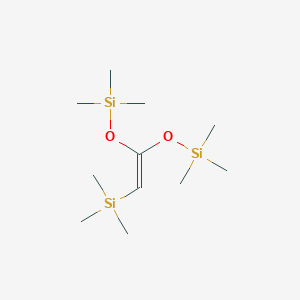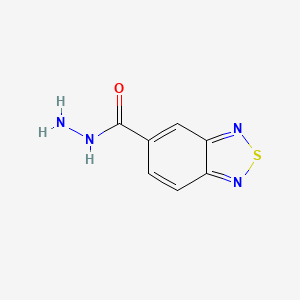
Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane: is an organosilicon compound with a unique structure that includes both silicon and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with trimethylsilyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo nucleophilic substitution reactions with reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce silanes. Substitution reactions can lead to the formation of various organosilicon derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane has several scientific research applications:
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Medicine: Explored for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. Additionally, the presence of oxygen atoms allows for hydrogen bonding and other interactions that can influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,6,6-Tetramethyl-4-piperidone
- 2,2,6,6-Tetramethyl-4-piperidinol
- 2,2,6,6-Tetramethyl-4-piperidone hydrochloride
Uniqueness
Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane is unique due to its combination of silicon and oxygen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where traditional organic compounds may not be suitable, such as in the development of advanced materials and specialized reagents.
Eigenschaften
CAS-Nummer |
65946-59-0 |
|---|---|
Molekularformel |
C11H28O2Si3 |
Molekulargewicht |
276.59 g/mol |
IUPAC-Name |
trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C11H28O2Si3/c1-14(2,3)10-11(12-15(4,5)6)13-16(7,8)9/h10H,1-9H3 |
InChI-Schlüssel |
LIAZNEMTJSEKDC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C=C(O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)C=C(O[Si](C)(C)C)O[Si](C)(C)C |
Piktogramme |
Flammable |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium](/img/structure/B1620839.png)

![2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1620843.png)


![5-(Chloromethyl)-3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B1620847.png)


![1-[4-(4-Methylphenyl)phenoxy]propan-2-one](/img/structure/B1620852.png)
![2-[(3-Formyl-2-thienyl)methylidene]malononitrile](/img/structure/B1620856.png)

